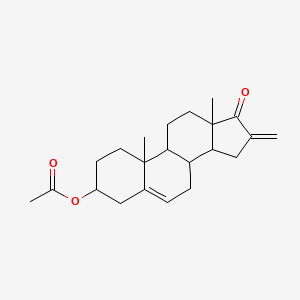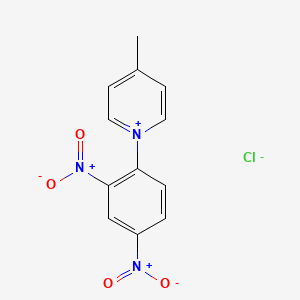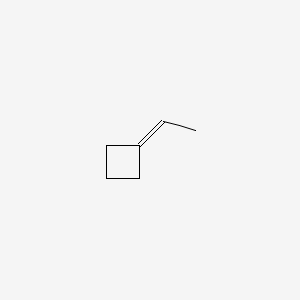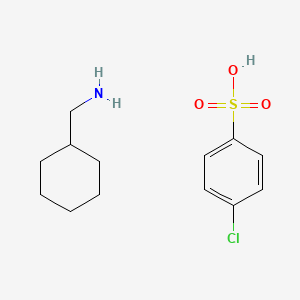![molecular formula C21H18 B14740620 [(E)-1,3-diphenyl-prop-2-enyl]-benzene CAS No. 5424-75-9](/img/structure/B14740620.png)
[(E)-1,3-diphenyl-prop-2-enyl]-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Triphenyl-1-propene is an organic compound with the molecular formula C21H18 It is a derivative of propene where three phenyl groups are attached to the first and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Triphenyl-1-propene can be synthesized through several methods, one of which involves the reaction of triphenylmethanol with a strong acid. The reaction proceeds via the formation of a carbocation intermediate, which then undergoes elimination to form the desired product. The reaction conditions typically include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the elimination process.
Industrial Production Methods
In an industrial setting, the production of 1,3,3-triphenyl-1-propene may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the use of catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Triphenyl-1-propene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of phenyl groups, the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Oxidation: Potassium permanganate in an acidic or basic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1,3,3-Triphenyl-1-propene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,3,3-triphenyl-1-propene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in reactions, forming carbocation intermediates that can undergo further transformations. The presence of phenyl groups enhances its reactivity in electrophilic aromatic substitution reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Triphenyl-1-propanone: This compound is similar in structure but contains a carbonyl group instead of a double bond. It exhibits different reactivity and is used in different applications.
Triphenylmethanol: This compound has a hydroxyl group attached to the central carbon atom, making it an alcohol. It is used as a precursor in the synthesis of other organic compounds.
Uniqueness
1,3,3-Triphenyl-1-propene is unique due to its structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbocation intermediates makes it a valuable compound in organic synthesis, and its applications in various fields highlight its versatility.
Properties
CAS No. |
5424-75-9 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
[(E)-1,3-diphenylprop-2-enyl]benzene |
InChI |
InChI=1S/C21H18/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,21H/b17-16+ |
InChI Key |
RDCOLDLJNDPOTK-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)






![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)
